1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone

Vue d'ensemble

Description

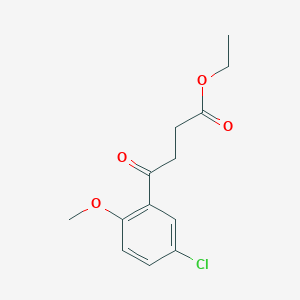

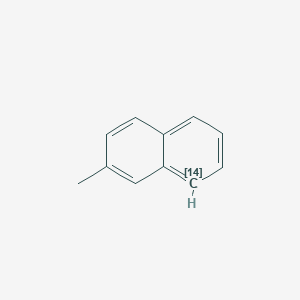

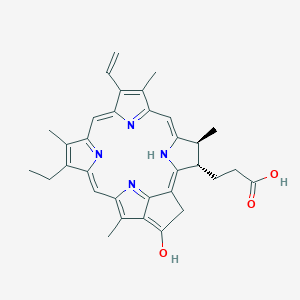

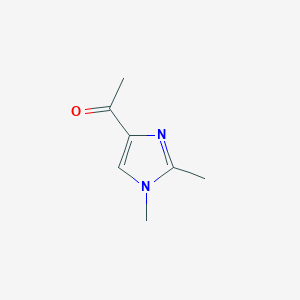

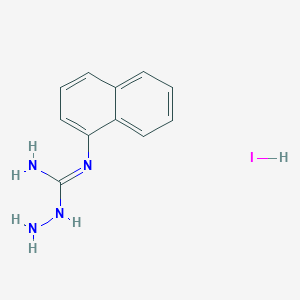

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone , also known as 1,2-dimethyl-4-imidazolin-1-yl-ethanone , is a five-membered heterocyclic compound. It possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole, the core structure, is also referred to as 1,3-diazole . It is amphoteric, displaying both acidic and basic properties. Imidazole is a white or colorless solid, highly soluble in water and other polar solvents. Due to the presence of positive charges on its nitrogen atoms, it exists in two equivalent tautomeric forms .

Synthesis Analysis

The synthesis of imidazole derivatives involves various methods, including cyclization reactions, condensation reactions, and functional group transformations. Researchers have explored diverse synthetic routes to obtain imidazole-containing compounds. These methods often utilize starting materials such as aldehydes, ketones, and amines. The choice of synthetic route depends on the desired functional groups and substituents .

Molecular Structure Analysis

The molecular structure of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone consists of an imidazole ring (1,3-diazole) with two methyl groups attached at positions 1 and 2. The pyrrole-type nitrogen bears a hydrogen atom. The compound’s structure plays a crucial role in its biological activity and reactivity .

Chemical Reactions Analysis

Imidazole derivatives exhibit a broad range of chemical reactivity. They participate in various reactions, including nucleophilic substitutions, electrophilic additions, and cyclizations. These reactions allow for the introduction of functional groups and modifications to the imidazole core. Researchers have explored these reactions to synthesize novel compounds with diverse properties .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Antibacterial Applications

Imidazole derivatives, including 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone , have been studied for their antibacterial properties. These compounds can inhibit the growth of various bacteria by interfering with the synthesis of the bacterial cell wall or by disrupting bacterial proteins. This makes them potential candidates for developing new antibacterial drugs, especially in the face of increasing antibiotic resistance .

Antifungal Activity

The imidazole ring is a core structure in many antifungal agents. The derivatives of imidazole, such as 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone , can be effective against a range of fungal infections, offering a therapeutic option for conditions like athlete’s foot, ringworm, and candidiasis .

Antitumor Potential

Imidazole compounds have shown promise in antitumor research. They can act on various pathways involved in cancer cell proliferation and survival. Research into compounds like 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone may lead to the development of novel anticancer drugs with improved efficacy and reduced side effects .

Antioxidant Properties

Some imidazole derivatives exhibit antioxidant properties, which means they can neutralize harmful free radicals in the body. This activity is beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Uses

The anti-inflammatory properties of imidazole derivatives are valuable in the treatment of chronic inflammatory diseases. By modulating the body’s inflammatory response, compounds like 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone could be used to treat conditions such as arthritis and asthma .

Antidiabetic Activity

Research has indicated that imidazole derivatives can influence blood sugar levels and insulin sensitivity. Therefore, 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone and its analogs are being explored for their potential use in managing diabetes and related metabolic disorders .

Propriétés

IUPAC Name |

1-(1,2-dimethylimidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(10)7-4-9(3)6(2)8-7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVXELCIUSUGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)

![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)